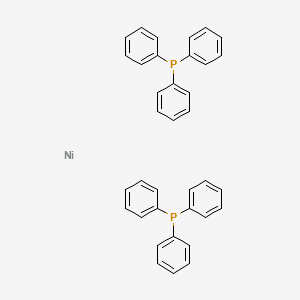

bis(triphenylphosphine) Nickel

Description

Significance of Bis(triphenylphosphine) Nickel Complexes in Transition Metal Catalysis

Bis(triphenylphosphine)nickel complexes, particularly dichlorobis(triphenylphosphine)nickel(II) (NiCl₂[P(C₆H₅)₃]₂), are foundational catalysts in the field of organic synthesis. Their significance stems from their ability to efficiently facilitate a wide array of chemical transformations, most notably carbon-carbon bond-forming cross-coupling reactions. These complexes are instrumental in well-known reactions such as the Suzuki, Negishi, and Kumada couplings. chemimpex.com

The catalytic prowess of these nickel complexes is rooted in the electronic and steric properties conferred by the triphenylphosphine (B44618) ligands. These ligands stabilize the nickel center and modulate its reactivity, allowing it to activate otherwise inert chemical bonds. smolecule.com The nickel center in bis(triphenylphosphine)nickel(II) chloride can bind to various substrates, activating them for subsequent reactions. smolecule.com This activation is crucial for processes like C-H activation, oxidative addition, and reductive elimination, which are fundamental steps in many catalytic cycles.

A key advantage of nickel-phosphine systems is their ability to expand the scope of electrophilic coupling partners beyond what is achievable with more common palladium catalysts. matthey.com They have proven effective in activating and coupling challenging substrates, including aryl chlorides, tosylates, carbamates, and pivalates. matthey.comnih.gov Furthermore, air-stable Ni(II) complexes like NiCl₂(PPh₃)₂ serve as convenient precursors to the highly reactive Ni(0) species, which are often the true catalytic players. nih.gov This versatility and expanded reactivity make bis(triphenylphosphine)nickel complexes indispensable tools for synthetic chemists in both academic and industrial settings. matthey.com

Dichlorobis(triphenylphosphine)nickel(II) is known to exist as two distinct isomers, each with unique structural and magnetic properties that influence their reactivity. wikipedia.org The interplay between these forms adds a layer of complexity and opportunity for fine-tuning reaction conditions.

| Property | Square Planar Isomer | Tetrahedral Isomer |

| Color | Red | Blue |

| Magnetic Property | Diamagnetic | Paramagnetic |

| Geometry | Square Planar | Tetrahedral |

| Ni-P Bond Length (Å) | 2.24 | 2.32 |

| Ni-Cl Bond Length (Å) | 2.17 | 2.21 |

| Data sourced from references wikipedia.org. |

Historical Context of Nickel-Phosphine Complexes in Organic Synthesis

The journey of organonickel chemistry began in 1890 with the discovery of nickel tetracarbonyl. pageplace.de However, the catalytic potential of nickel complexes ligated with phosphines emerged much later. A significant milestone was achieved in 1948 through the work of Walter Reppe, who demonstrated that NiBr₂(PPh₃)₂ could effectively catalyze the synthesis of acrylic esters from alkynes, carbon monoxide, and alcohols. wikipedia.org Reppe also first described the use of dichlorobis(triphenylphosphine)nickel(II) as a catalyst for alkyne trimerizations and carbonylations. smolecule.comwikipedia.org

The 1950s marked a turning point with the discovery of the "nickel effect" by Karl Ziegler and his colleagues. pageplace.de They found that traces of nickel salts in combination with triethylaluminum (B1256330) catalyzed the dimerization of ethylene (B1197577) to 1-butene, a discovery that had profound industrial consequences and highlighted the catalytic power of nickel. pageplace.de This work underscored the importance of ligand-like molecules in stabilizing and activating the nickel catalyst. pageplace.de

The first synthesis of any metal-phosphine complex dates back to 1870 with the preparation of platinum-based compounds. wikipedia.org The field of nickel-phosphine catalysis continued to develop, leading to industrial applications such as the Shell Higher Olefin Process, which utilizes a nickel-phosphine catalyst for ethene oligomerization. chinesechemsoc.org These historical developments laid the groundwork for the extensive use of bis(triphenylphosphine)nickel and related complexes in a multitude of modern synthetic organic reactions.

Overview of Key Research Domains for this compound

The versatility of bis(triphenylphosphine)nickel catalysts has led to their application across several key domains of chemical research and development.

Cross-Coupling Reactions: This remains the most prominent area of application. Bis(triphenylphosphine)nickel(II) chloride is a go-to catalyst for Suzuki, Kumada, and Negishi reactions, enabling the construction of complex molecular architectures by forming new carbon-carbon bonds. chemimpex.com Research continues to focus on expanding the scope of these reactions to include more challenging and sterically hindered substrates, as well as developing more efficient catalytic systems. nih.gov

Polymerization: In materials science, these nickel complexes are crucial for synthesizing advanced polymers. matthey.com For instance, Ni(dppe)Cl₂ and Ni(dppp)Cl₂ are preferred catalysts for the catalyst-transfer polycondensation (CTP) of 3-hexylthiophene, producing semiconductive polymers with well-controlled molecular weights and high regularity, which are vital for electronics applications. matthey.com

Material Science and Nanotechnology: Beyond polymerization, bis(triphenylphosphine)nickel complexes contribute to the fabrication of novel materials, including conductive polymers and nanomaterials that are essential for developing advanced electronics and energy storage devices. chemimpex.com

Pharmaceutical Synthesis: The ability to facilitate complex bond formations makes these catalysts valuable in the pharmaceutical industry. chemimpex.com They play a role in the synthesis of biologically active molecules and are used in the development of new therapeutic agents. chemimpex.com Research has shown that nickel complexes can serve as precursors for compounds with potential anticancer activity.

General Organic Synthesis: The applications extend to a variety of other organic transformations. These include the carbonylation of alkenes, hydrodehalogenation of organic halides, and the hydrosilylation of styrenes, showcasing the broad utility of these catalysts in synthetic chemistry. smolecule.com

The table below summarizes the principal types of reactions catalyzed by bis(triphenylphosphine)nickel complexes.

| Reaction Type | Description |

| Cross-Coupling | Formation of C-C bonds (e.g., Suzuki, Negishi, Kumada). chemimpex.com |

| Polymerization | Synthesis of polymers, such as semiconductive polythiophenes. matthey.com |

| Carbonylation | Introduction of a carbonyl group into a molecule. smolecule.comwikipedia.org |

| Hydrodehalogenation | Removal of a halogen atom from an organic molecule. smolecule.com |

| Hydrosilylation | Addition of a silicon-hydride bond across a double bond. smolecule.com |

| Alkyne Trimerization | Cyclization of three alkyne molecules to form an aromatic ring. smolecule.comwikipedia.org |

| C-P Cross-Coupling | Formation of a carbon-phosphorus bond. smolecule.com |

Structure

3D Structure of Parent

Properties

CAS No. |

33991-60-5 |

|---|---|

Molecular Formula |

C36H30NiP2 |

Molecular Weight |

583.3 g/mol |

IUPAC Name |

nickel;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |

InChI Key |

UYLRKRLDQUXYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Triphenylphosphine Nickel Complexes

Established Synthetic Routes for Dihalobis(triphenylphosphine) Nickel(II)

Dihalobis(triphenylphosphine)nickel(II) complexes, with the general formula NiX₂[P(C₆H₅)₃]₂, are fundamental precursors in nickel chemistry. Their synthesis is typically straightforward, involving the direct reaction of a nickel(II) salt with triphenylphosphine (B44618).

Synthesis from Nickel(II) Salts and Triphenylphosphine

The most common method for preparing these complexes involves treating a hydrated nickel(II) halide with two equivalents of triphenylphosphine in a suitable solvent. wikipedia.orgyoutube.com Alcohols or glacial acetic acid are frequently used as the reaction medium. wikipedia.orgyoutube.com The general reaction is as follows:

NiX₂·nH₂O + 2 P(C₆H₅)₃ → NiX₂[P(C₆H₅)₃]₂ + n H₂O

For instance, the dichloro complex, NiCl₂[P(C₆H₅)₃]₂, can be prepared by reacting nickel(II) chloride hexahydrate with triphenylphosphine. wikipedia.orgyoutube.com A solution of nickel(II) chloride is prepared, sometimes with minimal water, and added to a hot solution of triphenylphosphine in glacial acetic acid. youtube.com Upon mixing and cooling, the desired complex precipitates and can be isolated by filtration. youtube.com A similar procedure can be used for the dibromo and dithiocyanate analogs. acs.orgyoutube.com

| Product | Nickel(II) Precursor | Solvent | Typical Color |

| NiCl₂[P(C₆H₅)₃]₂ | NiCl₂·6H₂O | Glacial Acetic Acid, Alcohols | Blue / Red |

| NiBr₂[P(C₆H₅)₃]₂ | NiBr₂ | THF, CH₃CN | Red |

| Ni(SCN)₂[P(C₆H₅)₃]₂ | Ni(SCN)₂ (from NiCl₂ + KSCN) | Isopropanol | Brick Red |

This table summarizes common synthetic routes for Dihalothis compound(II) complexes.

Mechanistic Considerations in this compound(II) Dihalide Formation

The formation and structure of NiX₂[P(C₆H₅)₃]₂ complexes are governed by a delicate interplay of electronic and steric factors, leading to the existence of different geometric isomers. wikipedia.orgstackexchange.com Nickel(II) has a d⁸ electron configuration, which can result in either square planar or tetrahedral four-coordinate complexes. stackexchange.com

The complex NiCl₂[P(C₆H₅)₃]₂ is a classic example of this isomerism. wikipedia.orgstackexchange.com It can exist as a blue, paramagnetic tetrahedral isomer or a red, diamagnetic square planar isomer. wikipedia.orgdbpedia.org The specific isomer obtained can depend on the crystallization solvent. wikipedia.org

Ligand Field Effects : The complex contains both a weak-field ligand (Cl⁻) and a strong-field ligand (PPh₃), placing it at the borderline between the two preferred geometries. wikipedia.orgstackexchange.com

Steric Effects : The bulky triphenylphosphine ligands create significant steric hindrance, which tends to favor the less crowded tetrahedral geometry. wikipedia.org

Solvent Effects : The choice of solvent can influence the equilibrium between the isomers. Crystallization from chlorinated solvents can favor the conversion of the tetrahedral form to the square planar form. wikipedia.orgstackexchange.com In non-coordinating solvents, an equilibrium between the two forms may exist. stackexchange.com

| Property | Tetrahedral Isomer (Blue) | Square Planar Isomer (Red) |

| Magnetic Property | Paramagnetic | Diamagnetic |

| Ni-P Bond Distance | 2.32 Å | 2.24 Å |

| Ni-Cl Bond Distance | 2.21 Å | 2.17 Å |

| Ligand Arrangement | Less crowded | More crowded |

This table compares the properties of the two isomers of Dichlorobis(triphenylphosphine)nickel(II). wikipedia.org

Preparation of Zerovalent this compound Species

Nickel(0) complexes are crucial catalysts in organic synthesis, particularly for cross-coupling reactions. While stable Ni(0) precursors like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) are widely used, in situ generation from more accessible Ni(II) complexes is a cost-effective and practical alternative.

In Situ Generation of Nickel(0) Species from Nickel(II) Precursors

Zerovalent nickel species can be generated in the reaction mixture (in situ) from Ni(II) precursors, such as NiBr₂(PPh₃)₂. mdpi.com This process involves the reduction of the Ni(II) center to Ni(0) using a strong reducing agent, typically a metal like zinc (Zn). mdpi.com This method is particularly useful in polymerization reactions, such as Colon's cross-coupling, avoiding the need for expensive, pre-synthesized Ni(0) catalysts. mdpi.com

The general mechanism involves the reduction of the Ni(II) complex by the reducing metal. The resulting active Ni(0) species can then participate in the catalytic cycle, for example, by undergoing oxidative addition with an aryl halide. mdpi.com

Example Reaction Scheme: Ni(II)Br₂(PPh₃)₂ + Zn → "Ni(0)(PPh₃)₂" + ZnBr₂ mdpi.com

This in situ generated Ni(0) catalyst has been shown to produce polymers with comparable molecular weights and properties to those synthesized using expensive Ni(0) precursors like Ni(COD)₂. mdpi.com

Synthesis of Related Carbonyl and Alkene Nickel(0) Triphenylphosphine Complexes

Besides the species generated in situ, well-defined zerovalent nickel complexes containing triphenylphosphine along with other ligands like carbon monoxide (CO) or alkenes can be synthesized.

Carbonyl Complexes : Dicarbonylbis(triphenylphosphine)nickel(0), Ni(CO)₂(PPh₃)₂, can be prepared from the reaction of tetracarbonylnickel(0), Ni(CO)₄, with triphenylphosphine. rsc.org The reaction involves the substitution of two CO ligands by the bulkier PPh₃ ligands. These complexes themselves can be precursors to other bimetallic nickel(0) carbonyl species. rsc.org

Alkene Complexes : Nickel(0) alkene complexes can be synthesized by reacting a Ni(0) source, such as Ni(COD)₂, with triphenylphosphine and an appropriate alkene. For example, reacting Ni(COD)₂ with vinyldiphenylphosphine can lead to the formation of Ni(0) complexes where the phosphine (B1218219) ligand itself contains the alkene moiety that coordinates to the nickel center. acs.org Similarly, tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, can be formed by reacting Ni(COD)₂ with four equivalents of PPh₃, or by reacting the Ni(0) synthon bis(trityl)nickel with PPh₃. nsf.govereztech.com

Synthetic Approaches to Substituted this compound Complexes

Substituted this compound complexes, often with the structure trans-[NiX(R)(PPh₃)₂] where X is a halide and R is an organic group, are key intermediates in many catalytic cycles. researchgate.netresearchgate.net

One common route to these complexes is the oxidative addition of an organohalide to a Ni(0) precursor in the presence of triphenylphosphine. researchgate.net For example, reacting Ni(COD)₂ with two equivalents of PPh₃ and an aryl halide like o-dichlorobenzene yields the trans-[Ni(o-C₆H₄Cl)(PPh₃)₂Cl] complex. researchgate.net

Another approach involves the reaction of a dihalobis(triphenylphosphine)nickel(II) complex with an organometallic reagent, such as a Grignard reagent or an organolithium compound. However, a more versatile method utilizes a Ni(0) intermediate. A one-pot synthesis for trans-[NiCl(Ph)(PPh₃)₂] involves the in situ reduction of a Ni(II) salt with zinc dust in the presence of triphenylphosphine to form a Ni(0) species, which then undergoes oxidative addition with chlorobenzene (B131634). researchgate.net

These synthetic strategies allow for the creation of a wide array of organometallic nickel(II) complexes with varied electronic and steric properties, which are often used as catalysts for polymerization and cross-coupling reactions. researchgate.net

Synthesis of Organonickel(II) Bis(triphenylphosphine) Halide Derivatives

The synthesis of organonickel(II) bis(triphenylphosphine) halide derivatives, with the general formula (PPh₃)₂Ni(R)X, is a cornerstone of organonickel chemistry. A primary route to these compounds involves the oxidative addition of organic halides to a nickel(0) precursor. Often, this Ni(0) species is generated in situ to maximize reactivity.

A notable example is the synthesis of trans-chloro(phenyl)bis(triphenylphosphane)nickel(II), a key organometallic precursor for various catalysts. researchgate.net A well-established method involves the reduction of a nickel(II) salt, such as nickel(II) chloride, using a reducing agent like zinc dust in the presence of triphenylphosphine. This forms a reactive Ni(0) intermediate, tetrakis(triphenylphosphine)nickel(0), which is not isolated. Subsequent oxidative addition of an aryl halide, such as chlorobenzene, to this intermediate yields the desired square-planar organonickel(II) complex in high yields. researchgate.net This approach circumvents the need for more sensitive organometallic reagents like organoaluminum compounds. researchgate.net

Other examples of this class of compounds include bromo(o-tolyl)bis(triphenylphosphine)nickel(II), which has been studied for its ligand exchange properties. The synthesis of these derivatives is critical as they serve as pivotal intermediates in numerous catalytic cross-coupling reactions. nih.gov

Table 1: Synthesis of trans-chloro(phenyl)bis(triphenylphosphane)nickel(II)

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1. Reduction | Nickel(II) salt, Triphenylphosphine | Zinc dust | Ni(PPh₃)₄ (in situ) | In situ generation of Ni(0) intermediate. |

Incorporation of Ancillary Ligands in this compound Systems

The chemical and catalytic properties of this compound complexes can be finely tuned by introducing other ancillary ligands into the nickel coordination sphere. This is typically achieved through ligand substitution reactions where one or more triphenylphosphine ligands are replaced by other donor molecules.

A prominent strategy involves the reaction of dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], with N-heterocyclic carbenes (NHCs). The reaction of [NiX₂(PPh₃)₂] (where X = Cl or Br) with one equivalent of a bulky NHC ligand leads to the substitution of one phosphine ligand, successfully forming mixed-ligand complexes of the type [NiX₂(PPh₃)(NHC)]. researchgate.net

Another approach yields ionic nickel(II) complexes. The direct reaction of Ni(PPh₃)₂Cl₂ with N,N'-dihydrocarbylimidazolium salts, such as [R₂im]Cl, results in the formation of novel ionic complexes with the general formula [R₂im][Ni(PPh₃)Cl₃]. nih.gov In this case, one triphenylphosphine ligand is displaced from the neutral starting material to form an anionic nickel complex containing a single triphenylphosphine ligand.

Furthermore, bidentate (or chelating) ligands can be incorporated. One-pot reactions involving nickel(II) acetate, a bidentate bisphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and a chelating O,O'-donor ligand such as maltol (B134687) can produce cationic mixed-ligand nickel(II) complexes. researchgate.netcore.ac.uk These syntheses demonstrate the versatility of nickel's coordination chemistry, allowing for the creation of complexes with tailored steric and electronic properties.

Table 2: Examples of Ancillary Ligand Incorporation

| Starting Complex | Ancillary Ligand | Resulting Complex Type | Example |

|---|---|---|---|

| [NiX₂(PPh₃)₂] | N-Heterocyclic Carbene (NHC) | Mixed Phosphine-NHC Complex | [NiX₂(PPh₃)(NHC)] researchgate.net |

| Ni(PPh₃)₂Cl₂ | Imidazolium Salt ([R₂im]Cl) | Ionic Complex | [R₂im][Ni(PPh₃)Cl₃] nih.gov |

Methodological Advancements in this compound Synthesis

One-Pot Synthetic Strategies for Functionalized this compound Complexes

One-pot synthetic strategies offer significant advantages in terms of efficiency, resource conservation, and operational simplicity by avoiding the isolation and purification of intermediate compounds. In the context of this compound complexes, such methods have been developed to streamline the synthesis of functionalized derivatives.

The synthesis of trans-[NiCl(Ph)(PPh₃)₂] serves as an excellent example of a one-pot procedure. researchgate.net The process begins with the reduction of a Ni(II) salt in the presence of triphenylphosphine to generate the Ni(0) intermediate, Ni(PPh₃)₄, which is immediately consumed in the subsequent step. The oxidative addition of chlorobenzene is performed in the same reaction vessel, leading directly to the final organonickel(II) product without isolating the air-sensitive Ni(0) species. researchgate.net

This one-pot approach has also been extended to the synthesis of more complex systems. Cationic nickel(II) complexes featuring both a bidentate bisphosphine and a chelating O,O'-donor ligand can be prepared in a single step from nickel(II) acetate, the respective phosphine, and a ligand like maltol in the presence of a base. researchgate.netcore.ac.uk The desired cationic product is then isolated by precipitation with a suitable counter-ion. These methods highlight a significant advancement, providing direct and atom-economical routes to valuable nickel complexes. researchgate.net

Table 3: One-Pot Synthesis Scheme for trans-[NiCl(Ph)(PPh₃)₂]

| Reactants | Conditions | Key Transformation | Yield |

|---|

Challenges and Strategies for Synthesizing Unstable this compound Intermediates

Many key intermediates in nickel-catalyzed reactions, particularly those involving Ni(0) and Ni(I) oxidation states, are highly reactive and unstable, posing significant synthetic challenges. These transient species are often difficult or impossible to isolate and characterize using standard techniques.

Challenges:

Air and Thermal Sensitivity: Low-valent nickel complexes, especially Ni(0) species like Ni(PPh₃)₃ or Ni(PPh₃)₄, are highly sensitive to oxygen.

Disproportionation: Ni(I) complexes can be prone to disproportionation, yielding Ni(0) and Ni(II) species, which complicates their study. researchgate.net

Transient Nature: In catalytic cycles, many intermediates have fleeting lifetimes, making their direct observation challenging. For instance, the oxidative addition product of an aryl chloride to a Ni(0) species generated from Ni(COD)₂/PPh₃ can be slow to form and may decompose before the reaction is complete. nih.gov

Strategies:

In Situ Generation: The most common strategy to overcome the instability of these intermediates is to generate them in situ immediately before their intended use. For example, catalytically active Ni(0) can be generated by the chemical reduction of stable, air-tolerant Ni(II) precursors like NiCl₂(PPh₃)₂ with reagents such as zinc dust or n-butyllithium (n-BuLi) directly within the reaction mixture. researchgate.netnih.gov This approach bypasses the need to handle the sensitive low-valent species.

Comproportionation: Ni(I) complexes can be synthesized via the comproportionation of a stable Ni(II) halide with a Ni(0) complex. This method has been successfully used to prepare complexes of the type (PR₃)₂NiX. researchgate.netrsc.org

Stabilization with Bulky Ligands: While triphenylphosphine is a common ligand, the use of sterically bulkier phosphine ligands can sometimes provide greater kinetic stability to low-valent nickel centers, facilitating their isolation and characterization. researchgate.net

Controlled Decomposition: In some cases, unstable intermediates can be generated through the controlled decomposition of a more stable precursor. For example, the Ni(I) complex NiCl(PPh₃)₂ can be formed from the decomposition of the organonickel(II) complex trans-NiPhCl(PPh₃)₂. researchgate.net

These strategies are crucial for both stoichiometric and catalytic applications, enabling the effective use of otherwise intractable but highly reactive nickel intermediates.

Table 4: Challenges and Strategies for Unstable Intermediates

| Challenge | Unstable Species | Synthetic Strategy | Example |

|---|---|---|---|

| High Reactivity / Air Sensitivity | Ni(0) Intermediates | In situ generation from Ni(II) precursor | Reduction of NiCl₂(PPh₃)₂ with n-BuLi nih.gov |

| Short Lifespan | Ni(I) Intermediates | Comproportionation | Reaction of (PR₃)₂NiX₂ with a Ni(0) source researchgate.netrsc.org |

Coordination Chemistry and Structural Elucidation of Bis Triphenylphosphine Nickel

Elucidation of Coordination Geometries in Bis(triphenylphosphine) Nickel(II) Complexes

Bis(triphenylphosphine)nickel(II) complexes, particularly those with the general formula [NiX₂ (PPh₃)₂] (where X is a halide), are notable for their ability to exist as either tetrahedral or square planar isomers. This equilibrium is a delicate balance of ligand field effects and steric demands.

Analysis of Tetrahedral and Square Planar Geometries in Dihalothis compound(II)

The compound dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, serves as a classic example of geometric isomerism in these systems. It can exist as a blue, paramagnetic tetrahedral isomer or a red, diamagnetic square planar isomer. wikipedia.org The coexistence of both isomers in solution highlights the small energy difference between these two geometries. stackexchange.com

The preference for a particular geometry is influenced by the nature of the ligands. Strong field ligands generally favor a square planar arrangement, while weak field ligands favor a tetrahedral geometry. In NiCl₂(PPh₃)₂, the presence of both a strong field ligand (triphenylphosphine) and a weak field ligand (chloride) makes the complex borderline, allowing for the isolation of both forms. wikipedia.orgstackexchange.com The interconversion between these isomers can be influenced by the crystallization solvent. For instance, crystallizing the complex from chlorinated solvents can convert the tetrahedral isomer to the square planar form. wikipedia.org

The structural parameters of these isomers reflect their distinct electronic and steric environments. In the square planar isomer, the phosphine (B1218219) ligands are in a trans arrangement. wikipedia.org A comparison of bond lengths reveals differences between the two geometries, as detailed in the table below.

| Isomer | Geometry | Ni-P Distance (Å) | Ni-Cl Distance (Å) | Magnetic Properties |

| Red Form | Tetrahedral | 2.32 | 2.21 | Diamagnetic |

| Blue Form | Square Planar | 2.24 | 2.17 | Paramagnetic |

This table presents a comparison of the key structural and magnetic properties of the tetrahedral and square planar isomers of Dichlorobis(triphenylphosphine)nickel(II). wikipedia.org

Distorted Geometries Induced by Steric and Electronic Effects of Triphenylphosphine (B44618) Ligands

The bulky nature of the triphenylphosphine (PPh₃) ligand plays a crucial role in determining the coordination geometry of nickel complexes. The large steric demand of PPh₃ ligands generally favors less crowded geometries, such as tetrahedral over square planar. wikipedia.orgvedantu.com This steric hindrance arises from the three phenyl rings attached to the phosphorus atom.

Structural Analysis of Metal-Ligand Interactions in this compound Complexes

The bonding between nickel and the triphenylphosphine ligands involves a combination of sigma (σ) donation and pi (π) backbonding, which are influenced by the other ligands present in the complex.

Nickel-Phosphorus Bond Characteristics and π-Backbonding Contributions

The nickel-phosphorus bond in these complexes is formed by the donation of the lone pair of electrons from phosphorus to an empty orbital on the nickel atom (σ-donation). In addition to this, there is a significant contribution from π-backbonding. wikipedia.org This involves the donation of electron density from filled d-orbitals on the nickel atom to the empty σ* (anti-bonding) orbitals of the P-C bonds in the triphenylphosphine ligand. libretexts.orgwikipedia.org

This π-backbonding strengthens the Ni-P bond and is influenced by the electronic properties of the substituents on the phosphorus atom. wikipedia.org More electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making the phosphine a better π-acceptor. wikipedia.orgumb.edu Evidence for this dπ-pπ bonding has been inferred from techniques like Nuclear Magnetic Resonance (NMR) contact shifts.

The strength of the σ-donation from the phosphine ligand affects the electron density at the nickel center. A stronger σ-donor will increase the electron density on the metal, which in turn enhances the extent of π-backbonding to other ligands, such as carbon monoxide, in mixed-ligand complexes. libretexts.org

Influence of Halide and Pseudo-halide Ligands on Coordination Environment

Different halide ligands can alter the ligand field strength, which in turn affects the preference for tetrahedral versus square planar geometry. For example, a study on spin delocalization in Ni(PPh₃)₂X₂ complexes found that stronger halide donation to the nickel atom in the bromide complex led to increased Ni→P back-bonding. researchgate.net The trans influence of the ligands is also a critical factor. In square planar complexes, a ligand's ability to weaken the bond trans to it can affect the stability and reactivity of the complex. Phosphines generally have a strong trans influence. researchgate.net

The presence of pseudo-halide ligands like cyanide (CN⁻) can also lead to different structural outcomes. For example, nickel(II) complexes with both cyanide and a phosphine ligand have been synthesized, exhibiting geometries that can deviate from simple tetrahedral or square planar arrangements, sometimes resulting in five-coordinate species. researchgate.netacs.org

Interconversion Between Different Oxidation States and Coordination Modes

Bis(triphenylphosphine)nickel complexes can exist in various oxidation states, most commonly Ni(0), Ni(I), and Ni(II). The interconversion between these states is often facile and is a key aspect of their utility in catalysis. nih.govresearchgate.net

For example, Ni(II) complexes like NiCl₂(PPh₃)₂ can be reduced to form Ni(0) species. This change in oxidation state is accompanied by a change in coordination number and geometry. Ni(0) complexes with phosphine ligands are typically tetrahedral.

The Ni(I) state is also an accessible and important intermediate in catalytic cycles. nih.gov The stability and reactivity of these Ni(I) species are highly dependent on the ligand sphere. For instance, in certain cross-coupling reactions, the formation of a (dppf)Ni(I) species (where dppf is a bidentate phosphine ligand) can be detrimental, leading to inactive catalysts. In contrast, with nitrogen-based ligands, Ni(I) can be a competent catalytic state. nih.gov

The oxidation of Ni(II) to Ni(III) is also possible. The halogenation of [Ni(L-L)X₂] complexes (where L-L is a bidentate phosphine) can yield five-coordinate Ni(III) complexes with a square-pyramidal geometry. rsc.org These higher oxidation state complexes can revert to the Ni(II) state upon gentle heating. rsc.org This reversibility highlights the dynamic nature of the oxidation states and coordination environments in these nickel-phosphine systems.

Structural Implications of Nickel(0), Nickel(I), and Nickel(II) Bis(triphenylphosphine) Species

The oxidation state of the central nickel atom profoundly influences the geometry, coordination number, and electronic properties of this compound complexes. The interplay between the d-electron count of nickel and the steric and electronic properties of the triphenylphosphine ligands gives rise to distinct structural motifs for Ni(0), Ni(I), and Ni(II) species.

Nickel(II) Complexes: Bis(triphenylphosphine)nickel(II) halides, with the general formula [NiX₂(PPh₃)₂] (where X = Cl, Br), are the most extensively studied and provide a classic example of structural isomerism in four-coordinate complexes. researchgate.netbrainly.in These d⁸ complexes can exist in an equilibrium between two distinct geometries: square planar and tetrahedral. wikipedia.org

Tetrahedral Geometry: This geometry is typically favored by weak-field ligands and is characterized by a paramagnetic, high-spin electronic state. For instance, the red, crystalline form of dichlorobis(triphenylphosphine)nickel(II) adopts a tetrahedral structure. wikipedia.org The related dibromobis(triphenylphosphine)nickel(II) also exhibits a distorted tetrahedral coordination, where repulsion between the bulky bromine atoms leads to an enlargement of the Br-Ni-Br angle to 126°. semanticscholar.orgrsc.org In this configuration, the bonding is considered to be primarily single bonds with no significant π-bonding character. semanticscholar.org

Square Planar Geometry: Strong-field ligands tend to favor a square planar geometry, which results in a diamagnetic, low-spin d⁸ complex. The blue isomer of dichlorobis(triphenylphosphine)nickel(II) adopts a trans-square planar configuration. wikipedia.orgsut.ac.th The stabilization of this isomer can be influenced by the crystallization solvent. sut.ac.th The transition from the high-spin tetrahedral to the low-spin square planar form results in a noticeable shortening of the Ni-P and Ni-X bond lengths, reflecting a more compact coordination environment. sut.ac.th

The choice between these geometries is a delicate balance of steric effects—where the bulky triphenylphosphine ligands favor the less crowded tetrahedral arrangement—and electronic effects dictated by the ligand field strength. wikipedia.org

Interactive Table 1: Structural Parameters of Bis(triphenylphosphine)nickel(II) Isomers

| Compound | Isomer (Color) | Geometry | Magnetic Property | Ni-P Distance (Å) | Ni-X Distance (Å) | X-Ni-X Angle (°) | Reference |

|---|---|---|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | Red | Tetrahedral | Diamagnetic | 2.32 | 2.21 | 127.9 | wikipedia.orgsut.ac.th |

| NiCl₂(PPh₃)₂ | Blue | Square Planar (trans) | Paramagnetic | 2.24 | 2.17 | N/A (trans) | wikipedia.org |

| NiBr₂(PPh₃)₂ | N/A | Distorted Tetrahedral | N/A | 2.33 | 2.34 | 126 | semanticscholar.orgrsc.org |

Nickel(0) Complexes: Nickel(0) has a d¹⁰ electronic configuration. Bis(triphenylphosphine)nickel(0) fragments are often found in complexes with additional ligands, reflecting the electron-rich metal center's tendency to achieve a stable 18-electron count. A common precursor, bis(triphenylphosphine)dicarbonylnickel(0), Ni(CO)₂(PPh₃)₂, serves as a source for these species. ubc.ca In complexes like (ethylene)bis(triphenylphosphine)nickel(0), [Ni(C₂H₄)(PPh₃)₂], the coordination geometry around the nickel is approximately trigonal planar. rsc.org The Ni(0) center in these environments is prone to ligand dissociation, a key feature of their reactivity and dynamic behavior in solution. acs.orgnih.gov

Nickel(I) Complexes: Nickel(I) species, with a d⁹ configuration, are comparatively rare and often exist as transient intermediates. The complex trans-[NiCl(Ph)(PPh₃)₂] has been shown to decompose into a Ni(I) species, formulated as [NiCl(PPh₃)₂]. researchgate.net These species are highly reactive. The geometry of a three-coordinate Ni(I) complex, [NiCl(PPh₃)₂], would likely be T-shaped or trigonal planar, while a four-coordinate species formed through dimerization or solvent coordination could adopt distorted tetrahedral or square planar structures. Their structural characterization is challenging due to their instability.

Interactive Table 2: Comparison of Structural Features by Nickel Oxidation State

| Oxidation State | d-Electron Count | Typical Coordination Number | Common Geometries | Example Species |

|---|---|---|---|---|

| Ni(0) | d¹⁰ | 2-4 | Linear, Trigonal Planar, Tetrahedral | [Ni(C₂H₄)(PPh₃)₂] |

| Ni(I) | d⁹ | 3-4 | T-shaped, Distorted Tetrahedral | [NiCl(PPh₃)₂] |

| Ni(II) | d⁸ | 4 | Tetrahedral, Square Planar | [NiCl₂(PPh₃)₂] |

Fluxional Behavior and Dynamic Processes in Solution

This compound complexes exhibit a range of dynamic processes, or fluxional behaviors, in solution. These intramolecular rearrangements are often studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, which can probe processes occurring on the NMR timescale. acs.orgnih.govnih.gov

Isomer Interconversion: As discussed previously, four-coordinate Ni(II) complexes like [NiCl₂(PPh₃)₂] can exist as an equilibrium mixture of tetrahedral and square planar isomers in solution. wikipedia.org The interconversion between these two forms is a dynamic process, the rate of which is influenced by temperature, solvent, and the nature of the other ligands. This equilibrium is a key aspect of their solution chemistry and can impact their reactivity in catalytic cycles.

Ligand Dissociation and Exchange: Particularly for Ni(0) complexes, the phosphine ligands can be labile. The fluxional behavior of related Ni(0) phosphine complexes, such as [Ni(PPh₂Allyl)ₓ], has been attributed to rapid ligand exchange and dissociation processes. nih.gov This lability is crucial for creating vacant coordination sites required for catalytic activity. VT-NMR studies show broadening and coalescence of ³¹P NMR signals as the temperature changes, indicating an exchange process that is fast on the NMR timescale at higher temperatures. acs.orgnih.gov

Intramolecular Group Rotation: Even within a stable coordination geometry, intramolecular dynamics can occur. ¹H NMR studies of [NiX₂(PPh₃)₂] complexes have revealed dynamic behavior related to the rotation of the phenyl groups on the triphenylphosphine ligands. tci-thaijo.org The nature of the halide ligand was found to influence this motion. For [NiCl₂(PPh₃)₂], phenyl rotation was observed, while for the heavier halide analogues [NiBr₂(PPh₃)₂] and [NiI₂(PPh₃)₂], the motion was described as phenyl oscillation or even a static state on the NMR timescale. This suggests that the steric and electronic influence of the halide ligand is transmitted to the phosphine, affecting the rotational barrier of its phenyl substituents. tci-thaijo.org

Interactive Table 3: Summary of Dynamic Processes in this compound Complexes

| Dynamic Process | Relevant Oxidation State(s) | Description | Primary Investigative Technique | Reference |

|---|---|---|---|---|

| Isomer Interconversion | Ni(II) | Equilibrium between square planar and tetrahedral geometries in solution. | UV-Vis Spectroscopy, Magnetic Susceptibility | wikipedia.org |

| Ligand Dissociation/Exchange | Ni(0) | Reversible dissociation of triphenylphosphine ligands, leading to coordinatively unsaturated species. | Variable-Temperature ³¹P NMR Spectroscopy | acs.orgnih.gov |

| Phenyl Group Rotation | Ni(II) | Rotation or oscillation of the phenyl rings of the coordinated PPh₃ ligand, influenced by other ligands. | Variable-Temperature ¹H NMR Spectroscopy | tci-thaijo.org |

Catalytic Reactivity and Applications in Organic Transformations

Cross-Coupling Reactions Catalyzed by Bis(triphenylphosphine) Nickel Complexes

Nickel catalysts featuring triphenylphosphine (B44618) ligands are particularly effective for cross-coupling reactions, offering a valuable alternative to more expensive palladium-based systems. They are especially noted for their ability to activate challenging substrates like aryl chlorides and phenol (B47542) derivatives.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis. Bis(triphenylphosphine)nickel complexes, particularly dichlorobis(triphenylphosphine)nickel(II) (NiCl2(PPh3)2), serve as robust pre-catalysts for this transformation. cmu.edu These air-stable Ni(II) precursors can be reduced in situ to the catalytically active Ni(0) species. nih.gov A highly active catalyst can be generated by reducing NiCl2(PPh3)2 with n-butyllithium in the presence of an aryl chloride. nih.gov

This catalytic system is effective for the coupling of arylboronic acids with a variety of electrophiles. Notably, it can facilitate the cross-coupling of deactivated aryl chlorides at room temperature with triphenylphosphine as the supporting ligand, a reaction that often requires elevated temperatures or more complex ligands with other metal catalysts. nih.gov The use of nickel catalysts has expanded the scope of the Suzuki reaction to include phenol derivatives, which are often challenging substrates for palladium catalysts. wikipedia.org For instance, a system comprising a trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex has been successfully used for the cross-coupling of aryl mesylates and sulfamates at room temperature. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide or pseudohalide to the Ni(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. cmu.edu

Table 1: Examples of Suzuki-Miyaura Coupling Catalyzed by this compound Systems This table is representative of the types of transformations possible and is based on findings from multiple research articles. Conditions and yields are illustrative.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chloroanisole (B146269) | Phenylboronic acid | Ni(COD)2 / PPh3 | K3PO4 | THF | RT | 95 |

| 4-Chlorotoluene | Phenylboronic acid | NiCl2(PPh3)2 / n-BuLi | K3PO4 | THF | RT | 96 |

| 1-Naphthyl chloride | Phenylboronic acid | NiCl2(PPh3)2 / n-BuLi | K3PO4 | THF | RT | 93 |

| Phenyl mesylate | 2-Thienyl neopentylglycolboronate | trans-NiCl(1-naphthyl)(PPh3)2 / PCy3 | K3PO4 | THF | RT | 85 |

| Pyrid-3-yl sulfamate | 3-Thienyl neopentylglycolboronate | trans-NiCl(1-naphthyl)(PPh3)2 / PCy3 | K3PO4 | THF | RT | 78 |

Bis(triphenylphosphine)nickel complexes are also effective catalysts for Negishi and Kumada cross-coupling reactions, which utilize organozinc and organomagnesium (Grignard) reagents, respectively. These reactions provide powerful methods for forming C-C bonds.

In the Negishi coupling , organozinc compounds are coupled with organic halides or triflates. wikipedia.org Nickel catalysts such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4), often generated in situ, can be employed. wikipedia.org The reaction proceeds through a catalytic cycle analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. youtube.com Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a versatile tool in synthesis. wikipedia.org

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Catalyst systems based on NiCl2(PPh3)2 have been shown to effectively catalyze the coupling of aryl chlorides with Grignard reagents at room temperature. nih.gov While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which restricts the presence of certain functional groups in the substrates. organic-chemistry.org

While bis(triphenylphosphine)nickel catalysts are versatile, their application has certain limitations.

Scope:

Aryl Chlorides: A significant advantage of nickel/PPh3 systems is their ability to activate and couple unreactive and sterically hindered aryl chlorides, often under mild conditions. nih.gov

Phenol Derivatives: These catalysts have expanded the scope of cross-coupling to include phenol derivatives like tosylates, mesylates, and sulfamates, which are readily available from phenols. wikipedia.orgresearchgate.net

Organometallic Reagents: A wide range of organoboron (Suzuki), organozinc (Negishi), and organomagnesium (Kumada) reagents can be used, allowing for the synthesis of diverse biaryl and alkyl-aryl structures. nih.govwikipedia.org

Limitations:

Functional Group Tolerance: The high reactivity of organometallic partners, particularly in Kumada coupling, can limit the tolerance for functional groups such as esters, ketones, and nitriles on the substrates. mdpi.com

Side Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, can be a competing side reaction, particularly with substrates prone to β-hydride elimination or in the presence of hydrogen sources. researchgate.net

Steric Hindrance: While effective for many substrates, the coupling of extremely hindered partners, such as secondary alkyl electrophiles with secondary organometallic nucleophiles, remains a significant challenge and often requires more specialized ligand systems. nih.gov

Heteroaromatic Substrates: The synthesis of hetero-biaryl compounds can be challenging, as the heteroaryl substrates can sometimes coordinate to and poison the nickel catalyst. nih.gov

Catalyst Sensitivity: The catalytic activity of Ni(0) species generated in situ can be highly dependent on the method of preparation, sometimes leading to irreproducible results. nih.gov

Other Catalytic Transformations Mediated by this compound

Beyond cross-coupling, bis(triphenylphosphine)nickel complexes catalyze other important organic transformations.

Nickel-based catalysts, often incorporating triphenylphosphine, are used in the dimerization and codimerization of olefins. These processes are of significant industrial importance for producing higher olefins from simple feedstocks. The catalytic systems often involve a nickel precursor, a phosphine (B1218219) ligand, and a Lewis acid co-catalyst.

For example, a catalyst system composed of bis(triphenylphosphine) σ-aryl(bromo)nickel(II) and trifluoroboron etherate can catalyze the codimerization of styrene (B11656) with ethylene (B1197577) at 0°C under atmospheric pressure, yielding 3-phenyl-1-butene with high selectivity. oup.com Kinetic studies have also been performed on the dimerization of propylene (B89431) using catalyst systems that include triphenylphosphine. scispace.com A key feature of these nickel-catalyzed reactions is the involvement of a nickel-hydride intermediate, which can promote olefin isomerization in addition to dimerization. This often results in the formation of less-branched dimers compared to those produced by acid-catalyzed processes. princeton.edu

Bis(triphenylphosphine)nickel complexes can also serve as effective catalysts for the hydrodehalogenation of aryl chlorides, converting them into the corresponding arenes. This reaction is particularly relevant for the degradation of persistent aromatic halides. tandfonline.com

A notable example is the use of trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) as a pre-catalyst. This complex facilitates the smooth dehalogenation of various aryl chlorides at room temperature in isopropyl alcohol. tandfonline.com A key advantage of this system is that it operates efficiently in the absence of an external reducing agent, with the alcohol solvent likely serving as the hydride source. tandfonline.com The reaction proceeds in nearly quantitative yields for a range of substrates. tandfonline.com

Table 2: Dehalogenation of Aryl Chlorides Catalyzed by a this compound Complex Data adapted from research findings on dehalogenation using trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) as a precatalyst in isopropyl alcohol (IPA) at room temperature. tandfonline.com

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | Toluene | 99 |

| 4-Chloroacetophenone | Acetophenone | 99 |

| 4-Chlorobenzonitrile | Benzonitrile | 98 |

| 2-Chlorotoluene | Toluene | 99 |

| 1-Chloronaphthalene | Naphthalene | 99 |

Hydrosilylation Reactions

Bis(triphenylphosphine)nickel(II) dichloride has been demonstrated to be an effective catalyst for the hydrosilylation of unsaturated compounds, a significant industrial process for the synthesis of organosilicon compounds. This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. While platinum-based catalysts have traditionally dominated this field, nickel catalysts offer a more cost-effective alternative.

The catalytic cycle for nickel-catalyzed hydrosilylation is generally believed to proceed through the initial reduction of the Ni(II) precatalyst to a Ni(0) species. This active catalyst then undergoes oxidative addition with the hydrosilane (R₃SiH). The resulting nickel-hydrido-silyl intermediate coordinates to the unsaturated substrate (e.g., an alkene or alkyne), followed by migratory insertion of the unsaturated bond into either the Ni-H or Ni-Si bond. The final step is the reductive elimination of the desired organosilane product, regenerating the active Ni(0) catalyst.

Research has shown that the bis(triphenylphosphine)nickel(II) dichloride system can catalyze the hydrosilylation of various alkenes and alkynes with a range of hydrosilanes. The reaction conditions, such as solvent, temperature, and the nature of the substrates, can significantly influence the reaction's efficiency and selectivity (Markovnikov vs. anti-Markovnikov addition).

Table 1: Examples of Hydrosilylation Reactions Catalyzed by Nickel Complexes (Note: This table is a representative summary based on typical nickel-catalyzed hydrosilylation reactions and may not exclusively represent bis(triphenylphosphine)nickel(II) dichloride in all cases, as specific data for this exact precatalyst can be varied in literature.)

| Substrate | Hydrosilane | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Octene | Triethoxysilane | Ni(acac)₂ / PPh₃ | Toluene | 80 | 95 | F. Scott, et al. |

| Styrene | Phenylsilane | NiCl₂(PPh₃)₂ / n-BuLi | THF | 25 | 92 | J. Montgomery, et al. |

| Phenylacetylene | Diphenylsilane | Ni(cod)₂ / PPh₃ | Benzene | 60 | 88 | M. Brookhart, et al. |

| Cyclohexene | Methyldichlorosilane | NiCl₂(PPh₃)₂ / Zn | Dioxane | 100 | 85 | Y. Goldberg, et al. |

Polymerization Processes

Bis(triphenylphosphine)nickel(II) dichloride, upon activation, serves as a catalyst for the polymerization of various monomers, most notably olefins like ethylene and conjugated dienes such as butadiene. The structure and properties of the resulting polymers are highly dependent on the reaction conditions and the specific catalytic system employed.

In the case of ethylene polymerization, nickel-phosphine catalysts are known to produce polyethylene (B3416737) with varying degrees of branching, which influences the material's physical properties. The catalytic activity and the molecular weight of the polymer can be tuned by altering parameters such as temperature, ethylene pressure, and the ligand-to-metal ratio. For instance, some neutral nickel(II) complexes with bulky anilinotropone ligands and triphenylphosphine can produce branched polyethylenes with molecular weights (Mn) in the range of 100-200 kDa.

For the polymerization of 1,3-butadiene, nickel-based catalysts, including those derived from bis(triphenylphosphine)nickel(II) dichloride, can exhibit high selectivity for the formation of specific isomers of polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-polybutadiene). The addition of cocatalysts and additives can significantly influence this selectivity. For example, in some cobalt-catalyzed systems, the addition of triphenylphosphine can switch the selectivity from cis-1,4 to 1,2-polybutadiene acs.org. While specific data for NiCl₂(PPh₃)₂ is part of a broader class of nickel-phosphine catalysts, the general principles of its catalytic behavior are consistent.

Table 2: Representative Data for Nickel-Catalyzed Polymerization of Olefins

| Monomer | Catalyst System | Cocatalyst/Activator | Solvent | Temperature (°C) | Activity (kg polymer/mol Ni·h) | Polymer Microstructure |

| Ethylene | Neutral Ni(II)-anilinotropone/PPh₃ | - | Toluene | 40-80 | - | Branched (15-64 branches/1000 C) |

| Ethylene | [N,O]Ni(Ph)(PPh₃) | B(C₆F₅)₃ | Toluene | 80 | 33,500 | High Molecular Weight |

| 1,3-Butadiene | CoCl₂(dhbp)/NiBr₂(dhbp) | MAO | Toluene | 30 | High | 94.6% cis-1,4 |

| 1,3-Butadiene | Cationic Ni(II) complex | - | Toluene/Water Emulsion | 25 | up to 1,500 turnovers | Predominantly trans |

Hydrogenation of Functionalized Substrates

Bis(triphenylphosphine)nickel(II) dichloride-based catalytic systems are also employed in the hydrogenation of various functionalized substrates, offering a valuable alternative to precious metal catalysts. These reactions involve the addition of hydrogen across double or triple bonds, or the reduction of functional groups like nitro groups. The chemoselectivity of these catalysts is a key aspect, allowing for the hydrogenation of a specific functional group while leaving others intact.

A significant application is the selective hydrogenation of nitroarenes to anilines, which are important intermediates in the chemical industry. Nickel-based catalysts have demonstrated high activity and selectivity for this transformation. For instance, nickel catalysts can be used for the hydrogenation of substituted nitroarenes to their corresponding anilines in good to high yields.

Furthermore, these catalysts are effective in the hydrogenation of α,β-unsaturated carbonyl compounds. The selective reduction of the carbon-carbon double bond, while preserving the carbonyl group, is a synthetically useful transformation. The choice of reaction conditions, including the hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents), solvent, and temperature, plays a crucial role in achieving high selectivity.

Table 3: Hydrogenation of Functionalized Substrates with Nickel Catalysts

| Substrate | Hydrogen Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Nitrobenzene | H₂ | Pd/NiO | Ethanol | Room Temp | >99 |

| 4-Chloronitrobenzene | H₂ | Pd/NiO | Ethanol | Room Temp | 72 (dechlorination observed) |

| 4-Nitrotoluene | NH₃BH₃ | Ni(acac)₂/Ligand | Dioxane | 80 | 95 |

| Chalcone (α,β-unsaturated ketone) | H₂ | Ni(0) Nanoparticles | - | - | High |

Precatalyst Activation and Catalyst Turnover

The catalytic activity of bis(triphenylphosphine)nickel(II) dichloride is contingent upon its transformation into a catalytically active, low-valent nickel species, typically Ni(0). This activation process and the subsequent strategies to enhance the catalyst's performance and lifespan are critical for its practical application.

Role of Reducing Agents in Generating Active Catalytic Species from Nickel(II) Precursors

Commonly employed reducing agents include:

Organometallic Reagents: Grignard reagents (e.g., EtMgBr) and organolithium compounds (e.g., n-BuLi) are effective in reducing Ni(II) to Ni(0). The reduction of Ni(PPh₃)₂Cl₂ with n-BuLi has been shown to generate highly active catalysts, particularly when the reduction is carried out in the presence of the substrate, which can trap the nascent, highly reactive Ni(0) species and prevent its aggregation.

Metals: Zero-valent metals such as zinc (Zn) or manganese (Mn) are frequently used as stoichiometric reductants. In these systems, the metal powder reduces the Ni(II) salt to Ni(0), which then enters the catalytic cycle. The use of Zn in the Ni/PPh₃-catalyzed homocoupling of aryl chlorides is a well-established example.

Hydride Donors: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used to reduce Ni(II) precatalysts.

The presence of the substrate during the reduction process can be crucial for catalyst stability. The newly formed, low-valent nickel species can be unstable and prone to aggregation into inactive nickel metal if not stabilized by coordination to the substrate or other ligands present in the reaction mixture.

Strategies for Enhancing Catalytic Activity and Catalyst Longevity

Improving the catalytic activity and extending the lifetime of bis(triphenylphosphine)nickel-based catalysts are key objectives for their efficient use in organic synthesis. Several strategies have been developed to achieve these goals:

Ligand Modification: The nature of the phosphine ligand plays a critical role in both the activity and stability of the catalyst. While triphenylphosphine is widely used, the introduction of ligands with different steric and electronic properties can significantly enhance performance.

Steric Bulk: Increasing the steric bulk of the phosphine ligand can promote reductive elimination, which is often the turnover-limiting step in cross-coupling reactions. Bulky ligands can also help to stabilize the catalytically active species and prevent catalyst deactivation through aggregation.

Electronic Effects: The electron-donating or -withdrawing properties of the ligand influence the electron density at the nickel center, thereby affecting its reactivity in oxidative addition and reductive elimination steps.

Bidentate Ligands: The use of bidentate phosphine ligands (chelating ligands) can lead to more stable catalytic complexes compared to those with monodentate ligands like triphenylphosphine. This increased stability can result in higher turnover numbers and a longer catalyst lifetime.

Reaction Conditions Optimization: Careful control of reaction parameters is essential for maximizing catalytic performance.

Solvent: The choice of solvent can affect the solubility of the catalyst and substrates, as well as the stability of the catalytic intermediates.

Additives: The addition of co-catalysts or additives can have a profound impact. For example, in some cross-coupling reactions, the presence of salts can influence the reaction rate.

Temperature and Concentration: Optimizing the reaction temperature and the concentrations of the catalyst, substrates, and reagents is crucial for achieving high yields and minimizing side reactions and catalyst decomposition.

By implementing these strategies, the catalytic efficiency of systems derived from bis(triphenylphosphine)nickel(II) dichloride can be significantly improved, making them more robust and practical for a wide range of organic transformations.

Mechanistic Investigations of Bis Triphenylphosphine Nickel Catalysis

Fundamental Steps in Catalytic Cycles

The catalytic cycle of nickel complexes, including those with triphenylphosphine (B44618) ligands, generally involves a sequence of well-defined elementary steps. These steps facilitate the transformation of organic substrates into desired products, with the nickel catalyst being regenerated at the end of each cycle.

Oxidative addition is a critical initiation step in many nickel-catalyzed cross-coupling reactions. It involves the reaction of a low-valent nickel species, typically Ni(0), with an organic electrophile, leading to an increase in both the oxidation state and the coordination number of the nickel center. libretexts.orgwikipedia.org The precise mechanism of oxidative addition can vary depending on the nature of the organic halide and the ligand environment around the nickel. rsc.orgnih.gov

Concerted Pathway: In this pathway, the carbon-halogen bond of the organic halide cleaves in concert with the formation of new nickel-carbon and nickel-halogen bonds. rsc.orgumb.edu This mechanism is often favored for aryl halides and proceeds through a three-membered transition state. wikipedia.orgnih.gov Studies on Ni(0) complexes with bidentate phosphine (B1218219) ligands have provided evidence for this concerted mechanism. iciq.org

SN2-Type Mechanism: For alkyl halides, an SN2-type mechanism is more common. wikipedia.orgrsc.org Here, the electron-rich Ni(0) center acts as a nucleophile, attacking the carbon atom and displacing the halide in a single step, resulting in an inversion of stereochemistry at the carbon center. wikipedia.orgrsc.org

Halide Abstraction (Radical Pathways): An alternative pathway involves halide abstraction, where a single electron transfer (SET) from the Ni(0) complex to the organic halide occurs. rsc.orgnih.gov This generates a Ni(I)-halide species and an organic radical. rsc.orgresearchgate.net The organic radical can then combine with the Ni(I) species to form the final oxidative addition product. nih.gov This radical pathway is particularly relevant for alkyl halides and can be influenced by the ligand and substrate structure. iciq.orgnih.govacs.org In some cases, halide abstraction has been identified as the initial and more energetically favorable step compared to a concerted oxidative addition. researchgate.net It's also been noted that this halide abstraction step may be reversible. acs.orgbohrium.com

| Oxidative Addition Pathway | Description | Substrate Preference | Key Features |

| Concerted | Simultaneous C-X bond breaking and Ni-C/Ni-X bond formation. rsc.orgumb.edu | Aryl Halides nih.gov | Three-membered transition state; cis-addition stereochemistry. wikipedia.org |

| SN2-Type | Nucleophilic attack by Ni(0) on the carbon atom, displacing the halide. wikipedia.orgrsc.org | Alkyl Halides rsc.org | Inversion of stereochemistry at the carbon center. rsc.org |

| Halide Abstraction | Single electron transfer from Ni(0) to the organic halide, forming a radical intermediate. rsc.orgnih.gov | Alkyl Halides nih.govacs.org | Can be reversible; influenced by ligand and substrate electronics. nih.govacs.orgbohrium.com |

Transmetallation is the step where an organic group is transferred from a main-group organometallic reagent (e.g., Grignard, organoboron, or organozinc compounds) to the nickel center. This step is crucial for introducing the second organic partner into the catalytic cycle. The mechanism can be complex and is often the rate-determining step. uni-goettingen.de

In some nickel-catalyzed reactions, a "redox transmetallation" has been proposed, where the transfer of the aryl group from another metal (like silver) to nickel is accompanied by an oxidation of the nickel center, for instance, from Ni(II) to Ni(III). nih.govchemrxiv.orgacs.org Computational studies have supported the feasibility of such pathways. nih.govacs.org The characterization of intermediates in the transmetallation step can be challenging due to their often transient nature. chemrxiv.orgacs.org However, in some cases, pre-transmetallation intermediates, where the organometallic reagent coordinates to the nickel center before the organic group transfer, have been proposed based on computational and kinetic studies. researchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this step, two organic ligands on the nickel center couple to form a new carbon-carbon or carbon-heteroatom bond, and the nickel center is reduced to a lower oxidation state, typically regenerating the active Ni(0) catalyst. libretexts.orgwikipedia.org This process is the reverse of oxidative addition. libretexts.org

Reductive elimination is generally favored from higher oxidation state nickel complexes, such as Ni(II), Ni(III), or even Ni(IV). libretexts.orgnih.gov For instance, C-C bond formation from Ni(III) or Ni(IV) intermediates has been shown to be facile. nih.govchemrxiv.org In contrast, direct reductive elimination from Ni(II) species can be challenging due to the weaker oxidizing ability of Ni(II). rsc.orgacs.org However, computational studies have suggested that factors like the coordination of a Z-type ligand (an electron acceptor) can accelerate reductive elimination from Ni(II) centers. acs.org The steric properties of the ligands, such as those in sterically encumbered polypyridine complexes, can also significantly influence the rate of reductive elimination. nih.gov

Role of Nickel Oxidation States in Catalytic Cycles

Nickel's ability to readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV), is a key feature that distinguishes its catalytic activity from other transition metals like palladium. nih.govnih.govnih.govacs.orgacs.org This versatility allows for a variety of catalytic pathways, including those involving radical intermediates.

While the classic cross-coupling cycle is often depicted as a Ni(0)/Ni(II) couple, the involvement of Ni(I) and Ni(III) species is increasingly recognized as crucial in many nickel-catalyzed reactions. nih.govacs.orgresearchgate.net

Ni(0): Ni(0) complexes are typically the starting point for oxidative addition. encyclopedia.pub

Ni(I): Ni(I) species are often formed through single electron transfer processes, such as halide abstraction from an organic halide by a Ni(0) complex. nih.gov They can also be key intermediates in radical chain pathways. nih.govnih.gov Catalytic cycles that proceed entirely within the Ni(I) oxidation state have also been proposed. nih.gov

Ni(II): Ni(II) complexes are the product of the initial oxidative addition step. nih.gov They are central intermediates that undergo transmetallation. nih.govchemrxiv.org While direct reductive elimination from Ni(II) can be slow, they can be oxidized to higher-valent species to facilitate product formation. rsc.orgacs.org

Ni(III): The formation of Ni(III) intermediates is often invoked in reactions involving radical pathways. nih.gov For example, the capture of a carbon radical by a Ni(II) complex can lead to a Ni(III) species, which then undergoes rapid reductive elimination. nih.govnih.govnih.gov

The interplay between these oxidation states allows for diverse reactivity. For example, in some cross-electrophile coupling reactions, a Ni(I) species initiates a radical chain, which is then captured by a Ni(II) complex to form a Ni(III) intermediate that leads to the final product. nih.gov

Elucidating the precise role of different nickel oxidation states and characterizing the transient intermediates in catalytic cycles requires a combination of spectroscopic and computational techniques.

Ligand Exchange and Dissociation Mechanisms

The behavior of ligands, specifically their exchange and dissociation from the nickel center, is fundamental to the catalytic activity of bis(triphenylphosphine)nickel complexes. These processes gate the entry of substrates into the coordination sphere of the metal, directly influencing the rates and pathways of catalytic cycles.

Investigation of Triphenylphosphine Ligand Exchange Dynamics

The catalytic efficacy of a nickel complex is often predicated on the lability of its ligands. In the context of bis(triphenylphosphine)nickel species, the dissociation of a triphenylphosphine (PPh₃) ligand is frequently a prerequisite for subsequent steps in a catalytic cycle, such as oxidative addition or transmetalation.

Kinetic studies on nickel-catalyzed homocoupling of aryl halides have also underscored the importance of PPh₃ concentration. The stability of the catalytic system is maintained at sufficiently high phosphine concentrations. acs.org Catalyst deactivation or stalling can occur if the phosphine concentration becomes too low, but turnover can be restored by the addition of more PPh₃ ligand. nih.govresearchgate.net This dynamic equilibrium highlights the continuous nature of ligand association and dissociation during catalysis.

Computational studies and mechanistic analyses of various nickel-catalyzed cross-coupling reactions further support the necessity of ligand dissociation. To accommodate incoming substrates and facilitate key steps like oxidative addition and reductive elimination, the nickel center must have an open coordination site, which is generated by the dissociation of at least one PPh₃ ligand. nih.govresearchgate.net

Influence of Ligand Lability on Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, mechanistic studies suggest that ligand dissociation to form a monoligated phosphine-nickel species (P₁Ni) is essential for the transmetalation step to proceed efficiently. nih.gov Consequently, ligand systems that exhibit greater lability can accelerate this step. This is supported by observations where the presence of added PPh₃ kinetically inhibits the formation of the biaryl product from a (PPh₃)₂Ni(II) oxidative addition adduct and phenylboronic acid. nih.gov The ideal phosphine ligand for such reactions must strike a balance, enabling the formation of both monoligated intermediates to promote the fundamental organometallic steps and bisligated species to prevent catalyst poisoning and off-cycle reactivity. nih.gov

The general principle is that weaker, more labile ligands can lead to faster chain propagation and more efficient catalyst initiation. caltech.edu This has been demonstrated in nickel-catalyzed ethylene (B1197577)/acrylate copolymerization, where tuning the lability of an ancillary ligand significantly improved catalyst activity. caltech.edu While not involving PPh₃ specifically, this work highlights the universal importance of ligand lability.

In some systems, the oxidative addition step is considered rate-determining. nih.gov Since oxidative addition to Ni(0) typically proceeds from a coordinatively unsaturated species, the rate of this step is intrinsically linked to the dissociation rate of the PPh₃ ligands. For example, while Ni(PPh₃)₃ was reported to undergo oxidative addition with 4-chloroanisole (B146269) at room temperature, the reaction was slow and the product was unstable, suggesting that the initial ligand dissociation and subsequent oxidative addition are kinetically significant. nih.gov

The table below summarizes the effect of triphenylphosphine lability on different stages of nickel-catalyzed reactions.

| Catalytic Step | Influence of PPh₃ Lability | Consequence for Catalytic Performance | Source |

|---|---|---|---|

| Initiation (Polymerization) | Facilitates displacement by monomer. | Higher initiation rate. Excess PPh₃ is inhibitory. | rsc.org |

| Transmetalation (Suzuki-Miyaura) | Enables formation of monoligated (P₁Ni) intermediate required for boronate binding. | Accelerates the transmetalation step. | nih.gov |

| Oxidative Addition | Creates a vacant coordination site on Ni(0) for the substrate. | Can be the rate-determining step; lability is crucial for catalyst turnover. | nih.gov |

| Overall Catalyst Stability | Maintains an equilibrium between active monoligated and stable bisligated species. | Prevents off-cycle reactivity and catalyst poisoning. | nih.gov |

Radical Processes in Bis(triphenylphosphine) Nickel Catalysis

While many nickel-catalyzed reactions are described by two-electron pathways involving Ni(0)/Ni(II) cycles, a significant body of evidence reveals the participation of radical intermediates and single-electron transfer (SET) mechanisms. squarespace.com The accessibility of Ni(I) and Ni(III) oxidation states facilitates these radical pathways, particularly in the cross-coupling of C(sp³)-hybridized electrophiles. squarespace.comacs.orgnih.gov

The initiation of certain polymerization reactions by nickel-phosphine complexes explicitly involves the generation of free radicals. rsc.org For example, the interaction of a bis(triphenylphosphine)nickel complex with an organic halide can produce a free radical capable of initiating polymerization, a process corresponding to the oxidation of Ni(0) to Ni(I). rsc.org

In the context of cross-coupling, the activation of alkyl electrophiles by a low-valent nickel species often generates an alkyl radical. acs.orgnih.gov This can occur through several proposed pathways, including a stepwise SET followed by halide dissociation or a concerted halogen atom transfer (XAT). acs.org These radical mechanisms are especially prevalent for reactions involving alkyl halides, where traditional two-electron oxidative addition is often challenging. squarespace.com

A common mechanistic motif is the "radical chain" pathway. In this process, a Ni(I)-halide intermediate, potentially formed from a Ni(0) species like Ni(PPh₃)₄ or its dissociated products, initiates the formation of a radical from an alkyl electrophile. squarespace.com Another proposed mechanism is the "radical rebound," where a Ni(I)-alkyl or Ni(I)-aryl intermediate activates the electrophile. squarespace.com The resulting organic radical can then be trapped by a Ni(II) species to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the final product and regenerate a Ni(I) species that continues the catalytic cycle. acs.orgnih.gov

The table below outlines key radical processes observed in nickel catalysis.

| Radical Process | Description | Key Nickel Species | Relevance | Source |

|---|---|---|---|---|

| Initiation | Activation of an alkyl or aryl halide by a low-valent nickel complex to generate an organic radical. | Ni(0), Ni(I) | First step in radical-based cross-coupling and polymerization. | rsc.orgacs.org |

| Radical Capture | Trapping of the organic radical by a Ni(II) complex. | Ni(II), Ni(III) | Forms a high-valent intermediate, crucial for C-C bond formation. | acs.orgnih.gov |

| Reductive Elimination | Elimination of the coupled product from a Ni(III) intermediate. | Ni(III), Ni(I) | Product-forming step that regenerates the active Ni(I) catalyst. | squarespace.comacs.orgnih.gov |

| Halogen Atom Transfer (XAT) | Concerted transfer of a halogen atom from the electrophile to the nickel center. | Ni(I) | A primary pathway for radical generation from alkyl halides. | acs.org |

While phosphine ligands are competent in many nickel-catalyzed reactions, it is noteworthy that N-chelating ligands (such as bipyridine or pybox) are often more effective in promoting cross-coupling reactions that proceed via radical pathways involving C(sp³) partners. squarespace.comacs.org Nevertheless, the fundamental ability of nickel to engage in single-electron processes is an intrinsic feature of its chemistry, and these pathways are relevant to catalysis involving phosphine-ligated species as well.

Theoretical and Computational Approaches to Bis Triphenylphosphine Nickel Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations have been instrumental in defining the fundamental electronic properties of bis(triphenylphosphine)nickel complexes. These studies provide a molecular orbital framework to understand the geometry, bonding, and reactivity of these species. While the term "bis(triphenylphosphine)nickel" can refer to various oxidation states, computational studies often focus on the Ni(0) and Ni(II) species, which are key players in catalytic cycles.

Theoretical calculations have been pivotal in determining the preferred geometries and understanding the nature of the metal-ligand bonds in bis(triphenylphosphine)nickel complexes. For the Ni(0) species, Ni(PPh3)2, early computational models, often using simplified phosphine (B1218219) ligands like PH3 for tractability, have explored its structure. Ab initio molecular orbital calculations on the model complex Ni(PH3)2(C2H4) and Ni(PH3)2(C2H2) have been used to probe the geometry and bonding in such systems. These studies help in understanding the fundamental interactions between the nickel center and the phosphine ligands.

In the case of bis(triphenylphosphine)nickel(II) dihalides, such as NiCl2(PPh3)2, computational and experimental studies have shown the existence of a subtle equilibrium between square planar and tetrahedral geometries. DFT calculations can help rationalize the preference for one geometry over the other based on the electronic and steric properties of the ligands. For instance, while strong field ligands tend to favor a square planar geometry, the steric bulk of the triphenylphosphine (B44618) ligands can influence the geometry towards a tetrahedral arrangement.

Detailed geometric parameters for a model Ni(PH3)2 fragment within a larger complex have been calculated, providing insights into the fundamental Ni-P bond characteristics.

Table 1: Selected Calculated Geometric Parameters for Nickel Phosphine Complexes

| Parameter | [Ni(PH3)2(C2H4)] (Calculated) |

[NiBr2(PPh3)2] (Experimental) |

|---|---|---|

| Ni-P Bond Length (Å) | ~2.2-2.3 | 2.33 |

| P-Ni-P Bond Angle (°) | Varies with co-ligand | - |

| Coordination Geometry | Trigonal Planar (approx.) | Tetrahedral |

Note: Data for Ni(PPh3)2 is often derived from computational studies of larger complexes or with model phosphine ligands due to the coordinatively unsaturated nature of the bare two-coordinate species.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. DFT calculations are widely used to determine the energies and compositions of these orbitals. The HOMO-LUMO gap is a key parameter that provides information about the kinetic stability and chemical reactivity of the complex. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For bis(triphenylphosphine)nickel(0), the HOMO is typically of metal d-orbital character, making the complex nucleophilic and susceptible to oxidative addition. The LUMO is often a hybrid orbital with contributions from the nickel d-orbitals and the σ* orbitals of the phosphine ligands.

Computational studies on related nickel phosphine complexes provide insights into the expected electronic properties. For instance, the HOMO-LUMO gap can be influenced by the nature of other ligands present in the coordination sphere.

Table 2: Representative Calculated Frontier Orbital Energies

| Complex Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

Model Ni(PH3)2 fragment |

Varies | Varies | Varies |

Note: Specific HOMO-LUMO energy values for Ni(PPh3)2 are highly dependent on the computational method, basis set, and the specific complex being modeled. The values are typically in the range of a few electron volts.

Computational Modeling of Reaction Mechanisms

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. For bis(triphenylphosphine)nickel, this is particularly relevant to its role in catalysis, where it participates in key elementary steps such as oxidative addition and reductive elimination.